N-(4-chlorophenyl)-2-[5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophen-2-yl]-1,3-thiazolidine-3-carbothioamide
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Overview
Description
N~3~-(4-CHLOROPHENYL)-2-[5-(3-HYDROXY-3-METHYL-1-BUTYNYL)-2-THIENYL]-1,3-THIAZOLANE-3-CARBOTHIOAMIDE is a complex organic compound characterized by its unique structure, which includes a thiazolane ring, a thiophene ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-(4-CHLOROPHENYL)-2-[5-(3-HYDROXY-3-METHYL-1-BUTYNYL)-2-THIENYL]-1,3-THIAZOLANE-3-CARBOTHIOAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the thiazolane ring, followed by the introduction of the thiophene and chlorophenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the desired product’s yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.
Chemical Reactions Analysis
Types of Reactions
N~3~-(4-CHLOROPHENYL)-2-[5-(3-HYDROXY-3-METHYL-1-BUTYNYL)-2-THIENYL]-1,3-THIAZOLANE-3-CARBOTHIOAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify specific functional groups within the molecule.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, play a significant role in determining the reaction’s outcome.
Major Products
The major products formed from these reactions vary based on the specific reaction type and conditions. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted chlorophenyl compounds.
Scientific Research Applications
N~3~-(4-CHLOROPHENYL)-2-[5-(3-HYDROXY-3-METHYL-1-BUTYNYL)-2-THIENYL]-1,3-THIAZOLANE-3-CARBOTHIOAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N3-(4-CHLOROPHENYL)-2-[5-(3-HYDROXY-3-METHYL-1-BUTYNYL)-2-THIENYL]-1,3-THIAZOLANE-3-CARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential.
Comparison with Similar Compounds
Similar Compounds
- N~3~-(4-BROMOPHENYL)-2-[5-(3-HYDROXY-3-METHYL-1-BUTYNYL)-2-THIENYL]-1,3-THIAZOLANE-3-CARBOTHIOAMIDE
- N~3~-(4-FLUOROPHENYL)-2-[5-(3-HYDROXY-3-METHYL-1-BUTYNYL)-2-THIENYL]-1,3-THIAZOLANE-3-CARBOTHIOAMIDE
Uniqueness
N~3~-(4-CHLOROPHENYL)-2-[5-(3-HYDROXY-3-METHYL-1-BUTYNYL)-2-THIENYL]-1,3-THIAZOLANE-3-CARBOTHIOAMIDE stands out due to its specific chlorophenyl group, which imparts unique chemical and biological properties. This compound’s distinct structure allows for diverse applications and makes it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C19H19ClN2OS3 |
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Molecular Weight |
423.0 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-[5-(3-hydroxy-3-methylbut-1-ynyl)thiophen-2-yl]-1,3-thiazolidine-3-carbothioamide |
InChI |
InChI=1S/C19H19ClN2OS3/c1-19(2,23)10-9-15-7-8-16(26-15)17-22(11-12-25-17)18(24)21-14-5-3-13(20)4-6-14/h3-8,17,23H,11-12H2,1-2H3,(H,21,24) |
InChI Key |
WHBBIXLFZPZMLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#CC1=CC=C(S1)C2N(CCS2)C(=S)NC3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
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